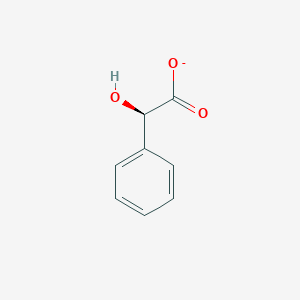
(R)-Mandelate
Descripción general
Descripción
(R)-mandelate is a mandelate that is the conjugate base of (R)-mandelic acid. It is a conjugate base of a (R)-mandelic acid.
Aplicaciones Científicas De Investigación
Enzymatic Resolution in Non-Aqueous Media
(R)-Mandelate plays a significant role in enzymatic resolutions, particularly in the pharmaceutical industry. For instance, its resolution from racemic mixtures has been achieved through lipase-catalyzed hydrolysis in non-aqueous media. This process, utilizing enzymes like Novozym 435 and lipozyme RM IM, is crucial for producing optically pure (R)-Mandelate, an essential intermediate in pharmaceuticals (Yadav & Sivakumar, 2004).
Biocatalytic Enantioconvergent Separation
In biocatalytic enantioconvergent separation, (R)-Mandelate has been produced from racemic mandelic acid. This method involves lipase-catalyzed enantioselective esterification and in situ racemization using enzymes from sources like Pseudomonas putida, showcasing its potential in creating high-purity chiral mandelate compounds (Choi et al., 2007).
Chirality Recognition in Liquid Crystals
(R)-Mandelate has been studied for its ability to induce chiral recognition in liquid crystals. This application is demonstrated by the alteration of helical pitch in cholesteric liquid crystals containing steroidal crown ethers, detectable as a color change. Such applications are significant in areas like chiral sensing and display technologies (Shinkai et al., 1991).
Molecular Recognition and Inhibition Studies
In the field of biochemistry, (R)-Mandelate has been instrumental in understanding enzyme mechanisms. For example, studies on mandelate racemase from Pseudomonas putida have used (R)-Mandelate to explore enzyme-substrate interactions and transition state stabilization, providing valuable insights into enzyme catalysis (Landro et al., 1994).
Advanced Nanoparticle Formulations
(R)-Mandelate has been explored in the context of advanced nanoparticle formulations. These applications focus on creating novel drug delivery systems, demonstrating the compound's versatility beyond traditional pharmaceutical uses (Zhang et al., 2017).
Propiedades
Nombre del producto |
(R)-Mandelate |
|---|---|
Fórmula molecular |
C8H7O3- |
Peso molecular |
151.14 g/mol |
Nombre IUPAC |
(2R)-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/p-1/t7-/m1/s1 |
Clave InChI |
IWYDHOAUDWTVEP-SSDOTTSWSA-M |
SMILES isomérico |
C1=CC=C(C=C1)[C@H](C(=O)[O-])O |
SMILES canónico |
C1=CC=C(C=C1)C(C(=O)[O-])O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

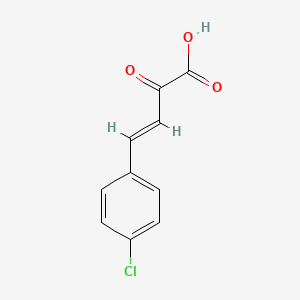
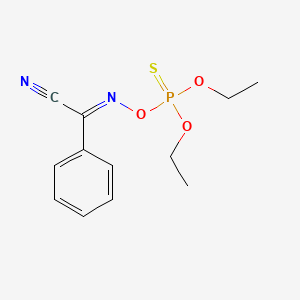
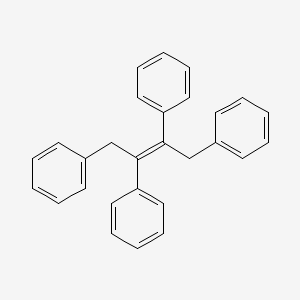


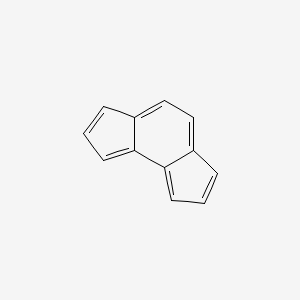
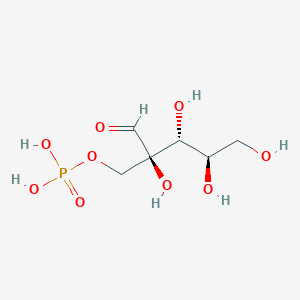
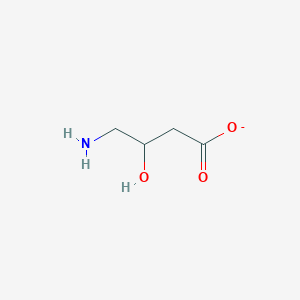
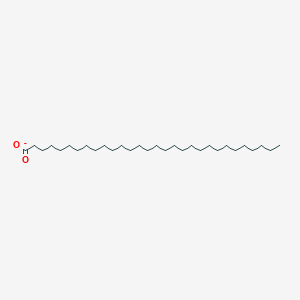
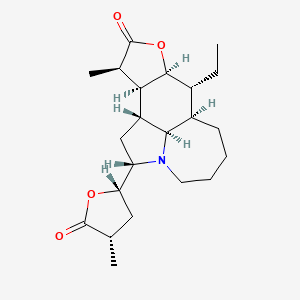

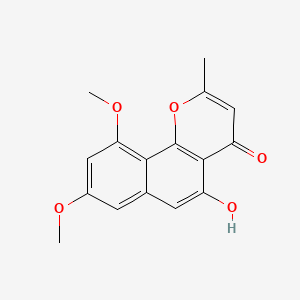
![5-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B1234509.png)
![[(4Z,6Z,10Z)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1234512.png)